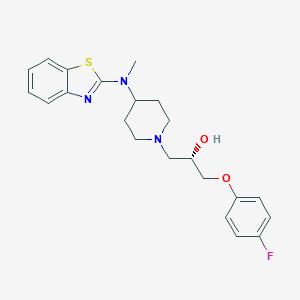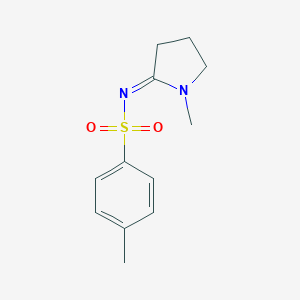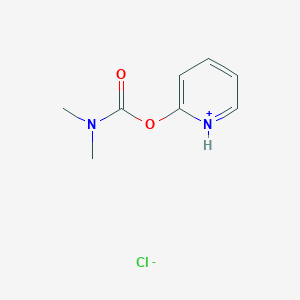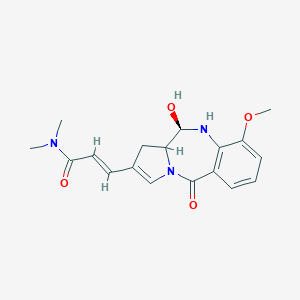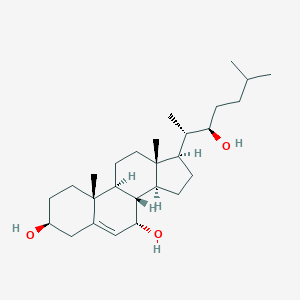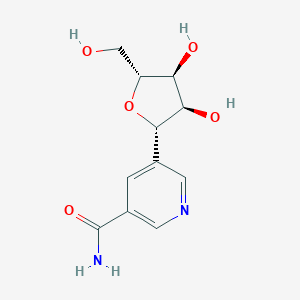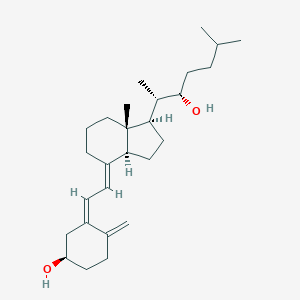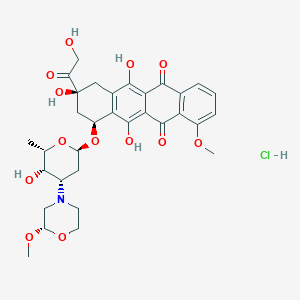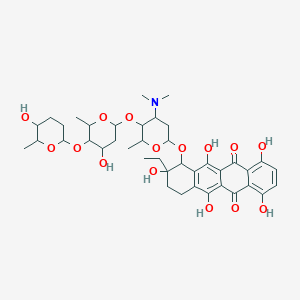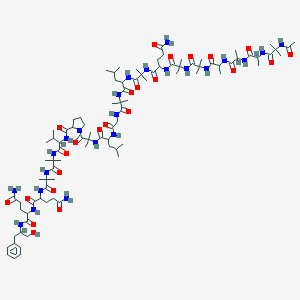
Trichosporin B-iiia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichosporin B-iiia (TBIIIA) is a cyclic peptide that has been isolated from the fungus Trichoderma harzianum. It belongs to the family of peptaibols, which are known for their antifungal and antibacterial properties. TBIIIA has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Trichosporin B-iiia exerts its antifungal and antibacterial effects by disrupting the cell membrane. It forms pores in the membrane, leading to the leakage of intracellular contents and eventual cell death. This compound has been found to have a higher affinity for fungal membranes than bacterial membranes, which makes it a potential candidate for antifungal therapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards mammalian cells, making it a safe candidate for therapeutic applications. It has also been found to have immunomodulatory effects, which could potentially aid in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Trichosporin B-iiia is a relatively stable peptide that can be easily synthesized using SPPS. Its low toxicity towards mammalian cells and immunomodulatory effects make it a promising candidate for therapeutic applications. However, the high cost of synthesis and the limited availability of the peptide are major limitations for lab experiments.
Zukünftige Richtungen
Trichosporin B-iiia has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. Further research is needed to optimize its synthesis, improve its efficacy and safety profile, and explore its potential applications in various fields such as agriculture and biotechnology. Additionally, the development of analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds.
Synthesemethoden
Trichosporin B-iiia is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the stepwise addition of amino acids onto a resin-bound peptide chain, followed by deprotection and cleavage to obtain the final product. The purification of this compound is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Wissenschaftliche Forschungsanwendungen
Trichosporin B-iiia has been studied extensively for its antifungal and antibacterial properties. It has been found to be effective against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
CAS-Nummer |
107395-31-3 |
|---|---|
Molekularformel |
C91H151N23O24 |
Molekulargewicht |
1951.3 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-46(2)41-58(72(127)110-91(25,26)83(138)114-40-30-33-60(114)74(129)105-65(48(5)6)75(130)111-90(23,24)82(137)113-87(17,18)79(134)102-56(35-38-62(93)118)70(125)101-55(34-37-61(92)117)69(124)99-54(45-115)43-53-31-28-27-29-32-53)100-64(120)44-95-76(131)84(11,12)109-73(128)59(42-47(3)4)104-78(133)86(15,16)108-71(126)57(36-39-63(94)119)103-80(135)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116/h27-29,31-32,46-51,54-60,65,115H,30,33-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,134)(H,103,135)(H,104,133)(H,105,129)(H,106,116)(H,107,123)(H,108,126)(H,109,128)(H,110,127)(H,111,130)(H,112,136)(H,113,137) |
InChI-Schlüssel |
IXZJSYKCHHWEOI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Sequenz |
XAAAXXQXLXGLXPVXXQQF |
Synonyme |
trichosporin B-IIIa trichosporin B-VIIa trichosporin B-VII |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



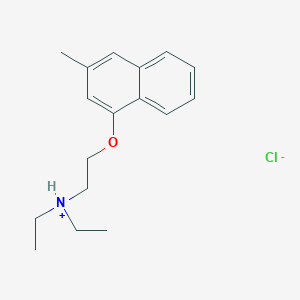
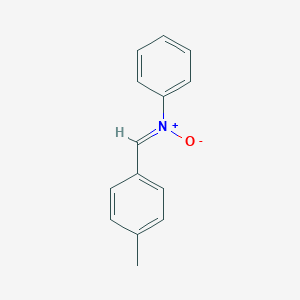
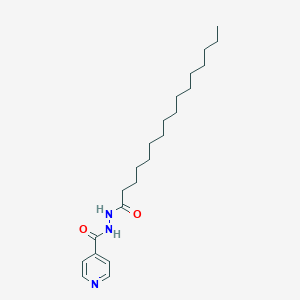

![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
